molecular formula C17H19ClN2O B2995753 (E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide CAS No. 1396891-22-7

(E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide

Cat. No.: B2995753
CAS No.: 1396891-22-7
M. Wt: 302.8
InChI Key: UQAAGTQQODTHNW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide is a synthetic acrylamide derivative of significant interest in medicinal chemistry and neuroscience research. This compound is characterized by an (E)-configured acrylamide backbone linked to a 2-chlorophenyl group and a key pyrrolidinylbutynyl side chain. The structural motif of an acrylamide linked to a fluorophenyl group and a complex amine, as seen in closely related compounds, has been identified in potent and efficacious openers of the KCNQ2 (Kv7.2) potassium channel . KCNQ2 channels play a critical role in regulating neuronal excitability, and modulators of these channels are actively investigated for their potential in managing neuropathic pain conditions, including diabetic neuropathy . The presence of the pyrrolidine ring and an alkyne spacer in its structure contributes to its pharmacological profile and physicochemical properties, making it a valuable compound for constructing structure-activity relationships (SAR). Researchers can utilize this acrylamide in high-throughput screening campaigns, target identification studies, and as a chemical probe to explore signaling pathways involved in chronic pain and neuronal hyperexcitability. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-16-8-2-1-7-15(16)9-10-17(21)19-11-3-4-12-20-13-5-6-14-20/h1-2,7-10H,5-6,11-14H2,(H,19,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAAGTQQODTHNW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC#CCNC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a chlorophenyl group, a pyrrolidine moiety, and an acrylamide backbone. Its structure can be represented as follows:

C19H22ClN3O\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}

This configuration suggests potential interactions with various biological targets, including receptors and enzymes.

1. Interaction with Receptors

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly those involved in pain modulation and neuroprotection. The presence of the pyrrolidine ring is known to enhance binding affinity to these targets.

2. Antimicrobial Properties

Preliminary studies suggest that derivatives of acrylamide compounds exhibit antibacterial and antifungal activities. For instance, pyrrolidine derivatives have been shown to inhibit the growth of various bacterial strains, indicating a potential for developing antimicrobial agents based on this scaffold .

Antibacterial Activity

A study evaluated the antibacterial properties of several acrylamide derivatives, including those structurally similar to this compound. The results showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were notably low, suggesting high efficacy .

Antifungal Activity

In another investigation focusing on antifungal properties, compounds derived from acrylamide demonstrated effectiveness against Candida albicans. The study highlighted that the introduction of halogen substituents increased bioactivity, aligning with findings about the importance of structural modifications in enhancing antimicrobial efficacy .

Data Table: Biological Activities

Activity TypeTarget OrganismMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus8
AntibacterialStreptococcus pneumoniae16
AntifungalCandida albicans32

Pharmacological Implications

The biological activities observed suggest that this compound could serve as a lead compound for further development in treating infections caused by resistant bacterial strains. Its structural features may also allow for modifications aimed at enhancing selectivity and reducing toxicity.

Comparison with Similar Compounds

Table 1: Comparison of Aryl-Substituted Acrylamides

Compound Name Aryl Substituent Key Structural Features Biological Activity (IC50 / Binding Affinity) Reference
This compound 2-chlorophenyl Pyrrolidinyl-alkyne spacer High hMAO-B/hA2AR dual-target affinity
(E)-3-(2-bromophenyl)-N-[4-methyl-3-(pyridinyl-pyrimidinyl)phenyl]acrylamide 2-bromophenyl Pyridinyl-pyrimidinyl pharmacophore Anticancer activity (IC50 ~ 0.5–5 μM)
(E)-3-(3-chlorophenyl)-N-(4-purinylphenyl)acrylamide (L24) 3-chlorophenyl Purine-based linker hMAO-B inhibition (S-score: -10.160 kcal/mol)
(E)-3-(4-fluorophenyl)-N-[4-methyl-3-(pyridinyl-phenyl)phenyl]acrylamide 4-fluorophenyl Fluorine-enhanced lipophilicity Moderate kinase inhibition
(E)-N-(2-indolylethyl)-3-(2-chlorophenyl)acrylamide (5b) 2-chlorophenyl Indole-ethylamide side chain Potent BChE inhibition (IC50 = 1.95 μM)

Key Observations :

  • Substituent Position Matters: The 2-chlorophenyl group in the target compound and 5b enhances selectivity for cholinesterase (BChE) and monoamine oxidase (MAO) targets compared to 3-chlorophenyl or 4-fluorophenyl derivatives .
  • Linker Flexibility : The pyrrolidinyl-alkyne spacer in the target compound improves blood-brain barrier penetration relative to rigid pyridinyl-pyrimidinyl systems in 12d .
  • Electron-Withdrawing Effects : Bromine (12d) and chlorine (target compound, L24) increase electrophilicity, enhancing covalent interactions with catalytic cysteine residues in kinases or MAOs .

Key Findings :

  • Polar Substituents : Methoxy (12f) and nitro (12e) groups reduce yields compared to halogens (Cl, Br), likely due to steric hindrance or side reactions .
  • Thermal Stability : Higher melting points in nitro/methoxy derivatives (12e, 12f) suggest stronger intermolecular interactions (e.g., hydrogen bonding) compared to halogenated analogues .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving α,β-unsaturated acrylamide formation. A key step is the coupling of 2-chlorophenylacrylic acid derivatives with a pyrrolidine-containing alkyne amine. For example, EDCI-mediated coupling in DMF under ice-cooling conditions (0–5°C) ensures minimal side reactions . Purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) and characterization using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) are critical for structural confirmation .

Q. Which spectroscopic techniques are essential for verifying the compound’s purity and stereochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm for the acrylamide group), while 13C^{13}C NMR confirms carbonyl (C=O, ~165–170 ppm) and aromatic carbons .
  • Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H]+^+ or [M+Na]+^+) to rule out impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. How can in vitro biological activity be preliminarily assessed for this compound?

  • Methodological Answer : Use the MTT assay to evaluate cytotoxicity against cancer cell lines (e.g., K562 leukemia cells). Prepare serial dilutions (1–100 μM) in DMSO, incubate for 48–72 hours, and measure absorbance at 570 nm. Weak activity (IC50_{50} > 50 μM) may indicate the need for structural optimization, such as modifying the pyrrolidine substituents or acrylamide linker .

Advanced Research Questions

Q. How can contradictory biological activity data between assays be resolved?

  • Methodological Answer : Discrepancies often arise from assay-specific variables:

  • Cell Line Variability : Test across multiple cell lines (e.g., solid tumors vs. leukemia) to identify selectivity .
  • Solubility Effects : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability in hydrophobic assays .
  • Metabolic Stability : Perform liver microsome studies to assess degradation rates, which may explain reduced activity in longer assays .

Q. What computational approaches predict the compound’s physicochemical and ADMET properties?

  • Methodological Answer :

  • ACD/Labs Percepta : Predict logP (lipophilicity), pKa, and solubility. For example, the pyrrolidine group may increase basicity (pKa ~9), affecting membrane permeability .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinase domains) to identify binding motifs. The chlorophenyl group may engage in hydrophobic interactions, while the acrylamide linker could form hydrogen bonds .

Q. How can crystallographic data inform conformational analysis of the compound?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., monoclinic P21_1/c space group) reveals bond angles and dihedral angles critical for activity. For example, the (E)-configuration of the acrylamide moiety ensures planar geometry, optimizing target binding . Compare with analogues (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to correlate substituent effects with crystal packing and stability .

Q. What strategies improve synthetic yield and scalability?

  • Methodological Answer :

  • Optimized Coupling Conditions : Replace EDCI with HATU for higher efficiency in amide bond formation .
  • Flow Chemistry : Continuous-flow reactors reduce reaction times (e.g., from 24 hours to 2 hours) and improve reproducibility for the alkyne-amine intermediate .
  • Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to enhance safety and ease of purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.